2-Amino-6-cyclohexylpyrimidin-4-OL
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Overview
Description
2-Amino-6-cyclohexylpyrimidin-4-OL is a heterocyclic compound with the molecular formula C10H15N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-cyclohexylpyrimidin-4-OL typically involves the reaction of 2-amino-4,6-dichloropyrimidine with cyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine, and the mixture is heated to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. The use of solvent-free conditions and catalysts can enhance the efficiency of the process, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-cyclohexylpyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions often involve bases like triethylamine and solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Amino-6-cyclohexylpyrimidin-4-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antiviral and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-Amino-6-cyclohexylpyrimidin-4-OL involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can reduce the production of harmful metabolites associated with various diseases . The compound may also interact with other enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dimethoxypyrimidine
Uniqueness
2-Amino-6-cyclohexylpyrimidin-4-OL is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with specific biological activities. Compared to other pyrimidine derivatives, it may offer enhanced stability and selectivity in its interactions with molecular targets .
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-amino-4-cyclohexyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H15N3O/c11-10-12-8(6-9(14)13-10)7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14) |
InChI Key |
LMFRKQOMSHKODC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=O)NC(=N2)N |
Origin of Product |
United States |
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